

Potential Research Areas for 5-Aminoisophthalic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-Aminoisophthalic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoisophthalic acid (5-AIPA), a versatile aromatic dicarboxylic acid, has emerged as a significant building block in supramolecular chemistry and materials science. Its unique trifunctional nature, featuring two carboxylic acid groups and one amino group, allows for a wide range of chemical modifications and applications. This technical guide explores the core research areas of 5-AIPA, providing an in-depth overview of its potential in the development of advanced materials for sensing, catalysis, and drug delivery. Furthermore, its crucial role as a key intermediate in the synthesis of pharmaceuticals, such as the X-ray contrast agent Iohexol, is detailed. This document serves as a comprehensive resource for researchers and professionals seeking to explore the expanding landscape of 5-AIPA chemistry and its applications.

Physicochemical Properties of 5-Aminoisophthalic Acid

A thorough understanding of the fundamental properties of 5-AIPA is crucial for its application in various research fields. The key physicochemical data are summarized in the table below.

Property	Value	Reference
Chemical Formula	C ₈ H ₇ NO ₄	[1]
Molecular Weight	181.15 g/mol	[1]
Appearance	White to light beige crystalline powder	[2]
Melting Point	>300 °C (decomposes)	[3]
Solubility	Slightly soluble in water; soluble in organic solvents like DMSO and DMF	[4]
Density	~1.44 g/cm ³	[2]
pKa	Not readily available	
CAS Number	99-31-0	[5]

Core Research Areas and Applications

The unique structural characteristics of 5-AIPA make it a versatile platform for the development of functional materials and molecules. The primary areas of research are detailed below.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

5-AIPA is extensively used as an organic linker to construct metal-organic frameworks (MOFs) and coordination polymers. The carboxylate groups coordinate with metal ions, while the amino group can be a coordination site or be post-synthetically modified to introduce new functionalities.

MOFs derived from 5-AIPA exhibit significant potential as chemical sensors, particularly for the detection of metal ions and small molecules. The sensing mechanism often relies on fluorescence quenching or enhancement upon interaction with the analyte.

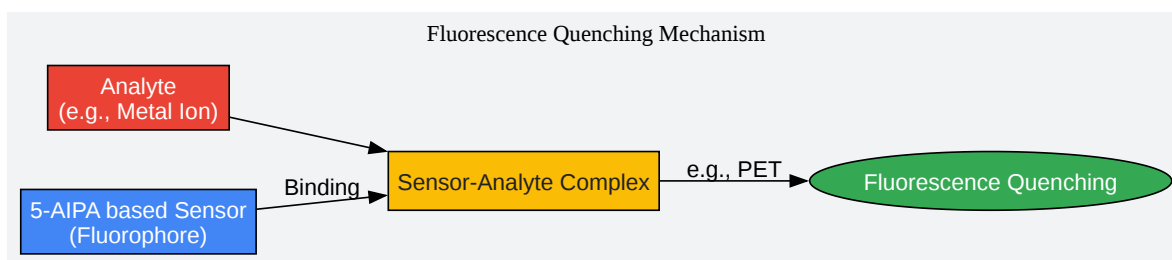
Experimental Protocol: Synthesis of a Dysprosium-based MOF for Solvent Sensing[6]

This protocol describes the solvothermal synthesis of a dysprosium-based MOF using 5-AIPA as the organic linker.

- Materials:
 - Dysprosium(III) chloride hexahydrate ($\text{DyCl}_3 \cdot 6\text{H}_2\text{O}$)
 - **5-Aminoisophthalic acid** (5-AIPA)
 - N,N-Dimethylformamide (DMF)
 - Water
- Procedure:
 - Prepare two separate solutions in a 1:1 DMF:H₂O mixture.
 - Solution A: Dissolve $\text{DyCl}_3 \cdot 6\text{H}_2\text{O}$ (0.035 mmol, 13.9 mg) in 1 mL of the solvent mixture.
 - Solution B: Dissolve 5-AIPA (0.055 mmol, 10 mg) in 1 mL of the solvent mixture.
 - Slowly add Solution A to Solution B with gentle stirring.
 - Seal the resulting mixture in a Teflon-lined stainless steel autoclave.
 - Heat the autoclave at 95 °C for 48 hours.
 - Allow the autoclave to cool slowly to room temperature.
 - Prismatic crystals of the MOF will be formed.
 - Collect the crystals by filtration, wash with the solvent mixture, and dry under vacuum.
- Characterization:
 - Single-crystal X-ray diffraction to determine the crystal structure.
 - Photoluminescence spectroscopy to evaluate the sensing properties by exposing the MOF to different solvents and measuring the changes in emission spectra.

Sensing Mechanism: Fluorescence Quenching

The general mechanism for fluorescence-based sensing involves the interaction of the analyte with the MOF, which alters the electronic properties of the framework and affects its fluorescence. In many cases, the binding of a metal ion to the framework can lead to fluorescence quenching through processes like photoinduced electron transfer (PET).



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Figure 1: Generalized fluorescence quenching mechanism in a 5-AIPA based chemosensor.

Quantitative Data for Sensing Applications

Sensor Material	Analyte	Detection Limit (LOD)	Quenching Constant (Ksv)	Reference
5-aminoisophthalate-based kojic acid-appended bis-1,2,3-triazole	Cu ²⁺	8.82 μM	-	[7]
Schiff base (Z2b) from 5-AIPA	2,4-dinitrophenol (DNP)	2.77 μM	2.4 x 10 ⁴ M ⁻¹	[1]

The porous nature and tunable active sites of 5-AIPA based MOFs make them promising candidates for heterogeneous catalysis. The amino groups within the framework can act as basic sites, while the metal centers can function as Lewis acids.

Experimental Protocol: Knoevenagel Condensation using a 5-AIPA based Coordination Polymer[8]

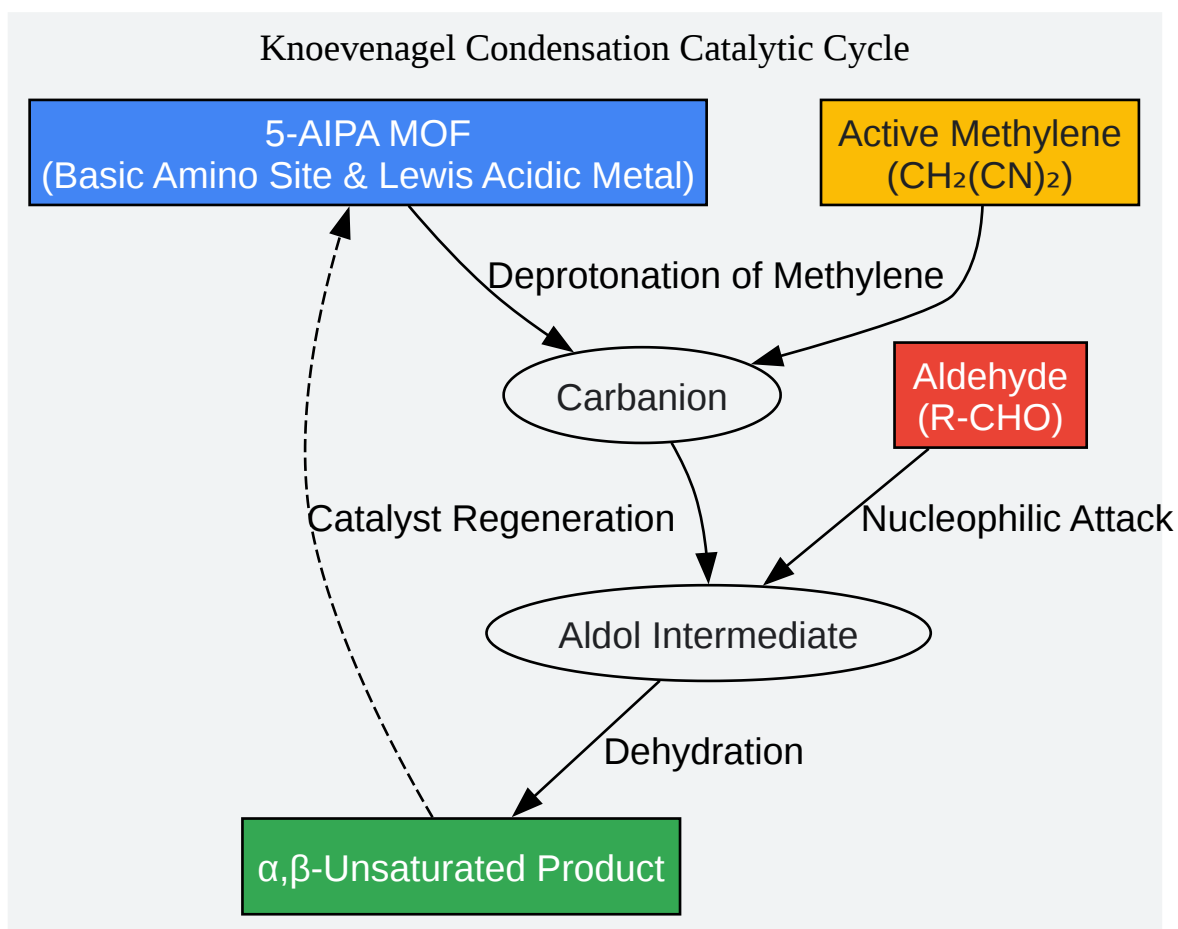
This protocol outlines a general procedure for the Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by a 5-AIPA based coordination polymer.

- Materials:
 - Benzaldehyde
 - Malononitrile
 - 5-AIPA based catalyst (e.g., a Co(II) coordination polymer)
 - Ethanol (solvent)
- Procedure:
 - In a round-bottomed flask, dissolve malononitrile (1 mmol, 66 mg) in 10 mL of ethanol.
 - Add the 5-AIPA based catalyst (10 mg).
 - Add benzaldehyde (1 mmol) to the mixture.
 - Stir the reaction mixture at room temperature for the desired time (e.g., 5 minutes to several hours, depending on the catalyst's activity).
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, separate the catalyst by filtration.
 - The filtrate containing the product can be further purified by recrystallization or column chromatography if necessary.

- Characterization:
 - The product can be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry.
 - The catalyst's reusability can be tested by washing the recovered catalyst and using it in subsequent reaction cycles.

Catalytic Mechanism: Knoevenagel Condensation

The Knoevenagel condensation catalyzed by a 5-AIPA based MOF can proceed through a mechanism where the basic amino groups of the framework deprotonate the active methylene compound, and the Lewis acidic metal centers activate the carbonyl group of the aldehyde.



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Figure 2: Proposed catalytic cycle for the Knoevenagel condensation using a 5-AIPA based MOF.

Quantitative Data for Catalytic Applications

Catalyst	Reaction	Yield (%)	Turnover Number (TON)	Turnover Frequency (TOF) (s ⁻¹)	Reference
CAU-1-NH ₂ ([Al ₄ (OH) ₂ (OCH ₃) ₄ (p-BDC-NH ₂) ₃])	Knoevenagel Condensation	up to 100%	-	-	[9]
Amphoteric nanocatalysts	Knoevenagel Condensation	66-90%	1.8 - 3.6	0.0005 - 0.0009	[10]

The high porosity and biocompatibility of certain 5-AIPA based MOFs make them suitable as nanocarriers for drug delivery. The drug molecules can be loaded into the pores of the MOF and released in a controlled manner, often triggered by environmental stimuli such as pH.

Experimental Protocol: Loading of Doxorubicin into a 5-AIPA based MOF[11][12]

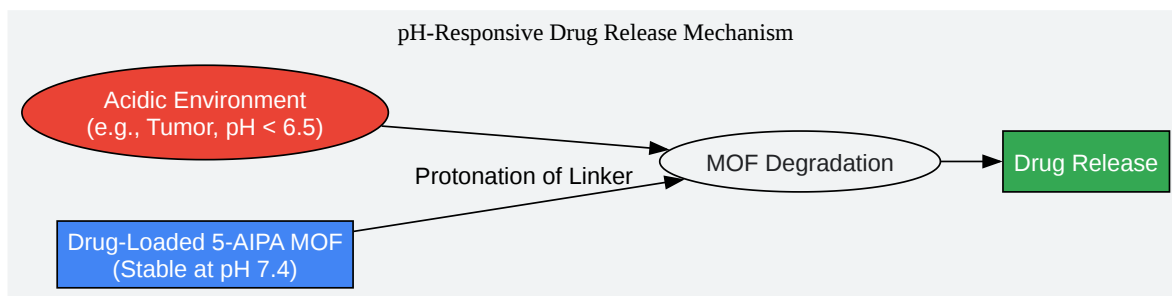
This protocol provides a general method for loading the anticancer drug Doxorubicin (DOX) into a 5-AIPA based MOF.

- Materials:
 - Synthesized 5-AIPA based MOF (e.g., Fe-MIL-88B)
 - Doxorubicin hydrochloride (DOX)
 - Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.4)
 - Deionized water
- Procedure for Drug Loading:

- Disperse a known amount of the 5-AIPA based MOF in an aqueous solution of DOX of a specific concentration.
- Stir the suspension at room temperature for a set period (e.g., 24 hours) to allow for drug encapsulation.
- Separate the drug-loaded MOF from the solution by centrifugation.
- Wash the drug-loaded MOF with deionized water to remove any surface-adsorbed drug.
- The amount of loaded drug can be quantified by measuring the concentration of DOX remaining in the supernatant using UV-Vis spectroscopy.
- Procedure for In-vitro Drug Release:
 - Disperse a known amount of the DOX-loaded MOF in PBS solutions of different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.4 to simulate the tumor microenvironment).
 - Incubate the suspensions at 37 °C with gentle shaking.
 - At predetermined time intervals, collect aliquots of the release medium after centrifugation.
 - Measure the concentration of released DOX in the aliquots using UV-Vis spectroscopy.

Drug Release Mechanism: pH-Responsive Release

The release of drugs from many MOFs, including those based on 5-AIPA, can be triggered by a change in pH. In acidic environments, such as those found in tumor tissues, the coordination bonds between the metal ions and the carboxylate linkers can be cleaved, leading to the degradation of the MOF structure and the release of the encapsulated drug.



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Figure 3: Schematic of pH-responsive drug release from a 5-AIPA based MOF.

Quantitative Data for Drug Delivery Applications

MOF Carrier	Drug	Drug Loading Capacity	Release Conditions	% Release	Reference
FeMn-MIL-88B	5-Fluorouracil (5-FU)	43.8 wt%	pH 5.4, 24 h	70%	
MIL-100(Al)	Doxorubicin (DOX)	up to 27.4 wt%	pH 5.0, 2 days	~35.6%	[12]
Oleic acid-coated nylon-6 MNCs	Doxorubicin (DOX)	up to 732 µg/mg	-	-	[13]

Functionalized Nanoparticles

The surface of nanoparticles can be functionalized with 5-AIPA to introduce carboxylic acid and amino groups, which can then be used for various applications, including the removal of pollutants or as platforms for drug delivery.

Experimental Protocol: Synthesis of 5-AIPA Functionalized Magnetic Nanoparticles[13][14]

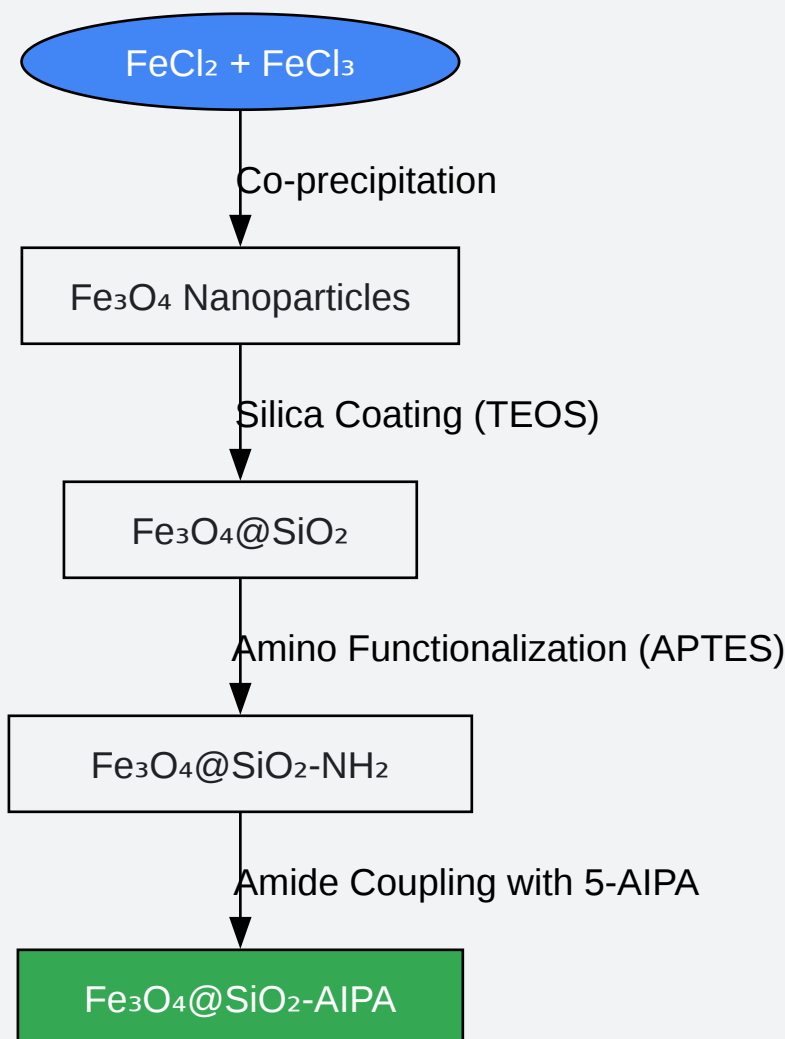
This protocol describes the synthesis of 5-AIPA functionalized silica-coated magnetic nanoparticles ($\text{Fe}_3\text{O}_4@\text{SiO}_2\text{-AIPA}$).

- Materials:
 - Iron(II) chloride tetrahydrate ($\text{FeCl}_2 \cdot 4\text{H}_2\text{O}$)
 - Iron(III) chloride hexahydrate ($\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$)
 - Ammonium hydroxide (NH_4OH)
 - Tetraethyl orthosilicate (TEOS)
 - (3-Aminopropyl)triethoxysilane (APTES)
 - **5-Aminoisophthalic acid (5-AIPA)**
 - N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) (for amide coupling)
 - Ethanol, Deionized water
- Procedure:
 - Synthesis of Fe_3O_4 Nanoparticles: Co-precipitate FeCl_2 and FeCl_3 in an aqueous solution by adding NH_4OH under a nitrogen atmosphere with vigorous stirring. Wash the resulting black precipitate with water and ethanol.
 - Silica Coating ($\text{Fe}_3\text{O}_4@\text{SiO}_2$): Disperse the Fe_3O_4 nanoparticles in an ethanol/water/ammonia mixture. Add TEOS dropwise and stir for several hours to form a silica shell.
 - Amino Functionalization ($\text{Fe}_3\text{O}_4@\text{SiO}_2\text{-NH}_2$): Disperse the silica-coated nanoparticles in ethanol and add APTES. Reflux the mixture to graft amino groups onto the silica surface.

- 5-AIPA Functionalization ($\text{Fe}_3\text{O}_4@\text{SiO}_2\text{-AIPA}$): Activate the carboxylic acid groups of 5-AIPA using DCC and NHS in an appropriate solvent. Add the amino-functionalized nanoparticles to the activated 5-AIPA solution and stir to form an amide bond between the nanoparticles and 5-AIPA.
- Wash the final product with ethanol and water and dry under vacuum.
- Characterization:
 - Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for morphology and size analysis.
 - Fourier-Transform Infrared (FTIR) spectroscopy to confirm the functionalization steps.
 - X-ray Diffraction (XRD) to confirm the crystalline structure of the magnetic core.
 - Vibrating Sample Magnetometry (VSM) to measure the magnetic properties.

Experimental Workflow: Functionalization of Magnetic Nanoparticles

Workflow for 5-AIPA Functionalized Magnetic Nanoparticles



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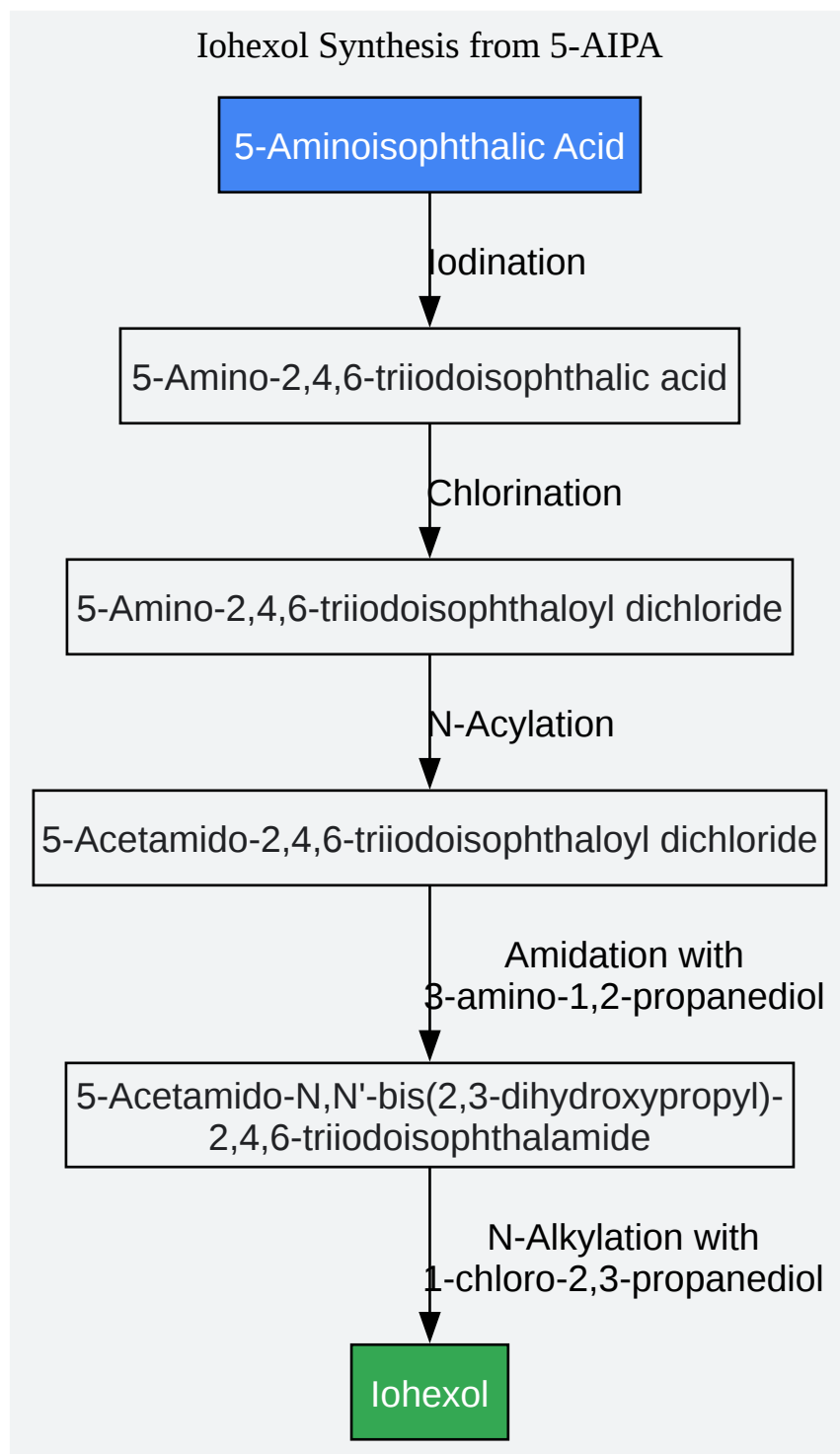
Figure 4: Workflow for the synthesis of 5-AIPA functionalized magnetic nanoparticles.

Pharmaceutical Intermediate: Synthesis of Iohexol

5-AIPA is a critical starting material for the multi-step synthesis of Iohexol, a widely used non-ionic X-ray contrast agent. The synthesis involves several key transformations of the 5-AIPA molecule.

Synthesis Workflow: Iohexol from **5-Aminoisophthalic Acid**

The synthesis of Iohexol from 5-AIPA is a complex process involving several steps, including iodination, acylation, and amidation.



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Figure 5: Simplified synthetic pathway for Iohexol starting from 5-AIPA.

Experimental Protocol: Key Steps in Iohexol Synthesis^[15]

The following provides a high-level overview of the key transformations. Detailed industrial processes are proprietary but the fundamental chemistry is well-established.

- **Iodination of 5-AIPA:** 5-AIPA is treated with an iodinating agent, such as iodine monochloride, in an acidic medium to introduce three iodine atoms onto the benzene ring, yielding 5-amino-2,4,6-triiodoisophthalic acid.
- **Formation of the Diacyl Chloride:** The dicarboxylic acid is converted to the more reactive diacyl chloride using a chlorinating agent like thionyl chloride.
- **N-Acylation:** The amino group is acetylated using an acetylating agent such as acetyl chloride.
- **Amidation:** The diacyl chloride is reacted with 3-amino-1,2-propanediol to form the corresponding diamide.
- **N-Alkylation:** The final step involves the alkylation of the acetamido nitrogen with a 2,3-dihydroxypropyl group, typically using 1-chloro-2,3-propanediol, to yield Iohexol.

Conclusion

5-Aminoisophthalic acid is a molecule of significant and growing importance across multiple scientific disciplines. Its utility as a versatile building block for the construction of functional materials such as MOFs and coordination polymers has opened up new avenues for research in sensing, catalysis, and drug delivery. The ability to fine-tune the properties of these materials through the rational design of the 5-AIPA linker and the choice of metal centers offers immense potential for the development of highly selective sensors, efficient catalysts for green chemistry, and smart drug delivery systems with controlled release profiles. Furthermore, its established role as a key intermediate in the pharmaceutical industry, particularly in the synthesis of Iohexol, underscores its commercial and therapeutic relevance. The experimental protocols and mechanistic insights provided in this guide aim to serve as a valuable resource for researchers and professionals, stimulating further innovation and exploration into the vast potential of **5-Aminoisophthalic acid**. As research in these areas continues to advance, 5-

AIPA is poised to play an even more critical role in the development of next-generation materials and pharmaceuticals.

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